molecular formula C28H40O6 B242413 Macrocarpal D CAS No. 142647-71-0

Macrocarpal D

Cat. No.: B242413
CAS No.: 142647-71-0
M. Wt: 472.6 g/mol
InChI Key: VUKIJLQDSQXHDI-UHFFFAOYSA-N
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Description

Macrocarpal D is a potent antibacterial agent . It is a phloroglucinol dialdehyde diterpene derivative that can be found in the leaves of Eucalyptus macrocarpa .


Synthesis Analysis

The first stereoselective total synthesis of macrocarpal-C, which is structurally similar to this compound, has been described . The synthesis involved an efficient coupling of the aromatic side-chain unit with enone 8, prepared from commercially available and inexpensive (+)-3-carene .


Molecular Structure Analysis

This compound is a phloroglucinol dialdehyde diterpene derivative . Its molecular weight is 472.61 and its molecular formula is C28H40O6 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.61 and a molecular formula of C28H40O6 . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Macrocarpal C, a related compound, inhibits DPP-4, which is significant for treating type-2 diabetes mellitus. This suggests potential applications for Macrocarpal D in diabetes research (Kato, Kawakami, & Kawabata, 2017).

  • Antifungal Activity : Macrocarpal C demonstrates antifungal properties against dermatophytes, indicating that this compound might also possess similar antifungal capabilities (Wong et al., 2015).

  • Semisynthesis and Analogues : The semisynthesis of Macrocarpal C from Macrocarpal A or B implies the possibility of creating derivatives of this compound for specific applications (Alliot et al., 2013).

  • Identification in Eucalyptus Globulus : The isolation of various macrocarpals, including this compound, from Eucalyptus globulus foliage highlights its natural source and potential for extraction (Chenavas et al., 2015).

  • Antibacterial Properties : Macrocarpal A exhibits antibacterial properties, suggesting that this compound might also be useful in antibacterial applications (Murata et al., 1990).

  • Inhibition of Oral Bacteria : Macrocarpals have been found to inhibit various periodontopathic bacteria, including Porphyromonas gingivalis. This indicates potential oral health applications for this compound (Nagata et al., 2006).

  • Total Synthesis and Structure Elucidation : The total synthesis of macrocarpals, including Macrocarpal C, demonstrates the feasibility of synthesizing this compound for research purposes (Tanaka et al., 1997).

Safety and Hazards

Safety measures for handling Macrocarpal D include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

2,4,6-trihydroxy-5-[1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKIJLQDSQXHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931568
Record name 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142647-71-0
Record name Macrocarpal D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142647710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Macrocarpal D?

A1: While the provided research papers primarily focus on other compounds like Macrocarpal A, they do mention that this compound, a formyl-phloroglucinol-terpene meroterpenoid, exhibits DNA topoisomerase I (Top1) inhibition []. This suggests potential anticancer activity, as Top1 is a crucial enzyme involved in DNA replication and repair, often targeted in cancer therapies.

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